

Methyl 4-(chloromethyl)-3,5-difluorobenzoate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 4-(chloromethyl)-3,5-difluorobenzoate

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Technical Guide: Methyl 4-(chloromethyl)-3,5-difluorobenzoate

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate**, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides a hypothetical protocol for its synthesis and characterization, and outlines a potential synthetic pathway.

Core Compound Data

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a substituted benzoate ester. The presence of fluorine atoms and a chloromethyl group makes it a valuable intermediate for introducing a difluorinated phenyl ring into more complex molecules, a common strategy in drug discovery to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ ClF ₂ O ₂	[1] [2] [3]
Molecular Weight	220.60 g/mol	[1] [2] [4]
CAS Number	1263283-69-7	[1] [2] [4]
Canonical SMILES	COC(=O)C1=CC(F)=C(CCl)C(F)=C1	[2]

Hypothetical Synthesis and Characterization Protocols

The following protocols describe a plausible multi-step synthesis of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** starting from 3,5-difluorotoluene, followed by analytical procedures for characterization. These are representative methods based on established organic chemistry principles.

2.1. Experimental Protocol: Synthesis

This synthesis involves two main stages: oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent chlorination.

Step 1: Oxidation of 3,5-difluorotoluene to 3,5-difluorobenzoic acid

- Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,5-difluorotoluene (1.0 eq) and water (10 volumes).
- Reagent Addition: Heat the mixture to 80-90°C. Slowly add a solution of potassium permanganate (3.0 eq) in water (15 volumes) via the dropping funnel over 4-6 hours. Maintain the temperature of the reaction mixture.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

- Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with a small amount of hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of ~2.
- Isolation: The resulting white precipitate (3,5-difluorobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Methyl 3,5-difluorobenzoate

- Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried 3,5-difluorobenzoic acid (1.0 eq) in methanol (10 volumes).
- Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the flask in an ice bath.
- Reaction: Heat the mixture to reflux for 4-6 hours.
- Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-difluorobenzoate.

Step 3: Chloromethylation to **Methyl 4-(chloromethyl)-3,5-difluorobenzoate**

- Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine Methyl 3,5-difluorobenzoate (1.0 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.2 eq) in glacial acetic acid (5 volumes).
- Reagent Addition: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for 2-3 hours.
- Reaction: Gently heat the reaction mixture to 50-60°C and maintain for 8-12 hours.
- Work-up: Cool the reaction to room temperature and pour it onto ice water. Extract the aqueous mixture with dichloromethane (3 x 10 volumes).

- Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel to afford the final product, **Methyl 4-(chloromethyl)-3,5-difluorobenzoate**.

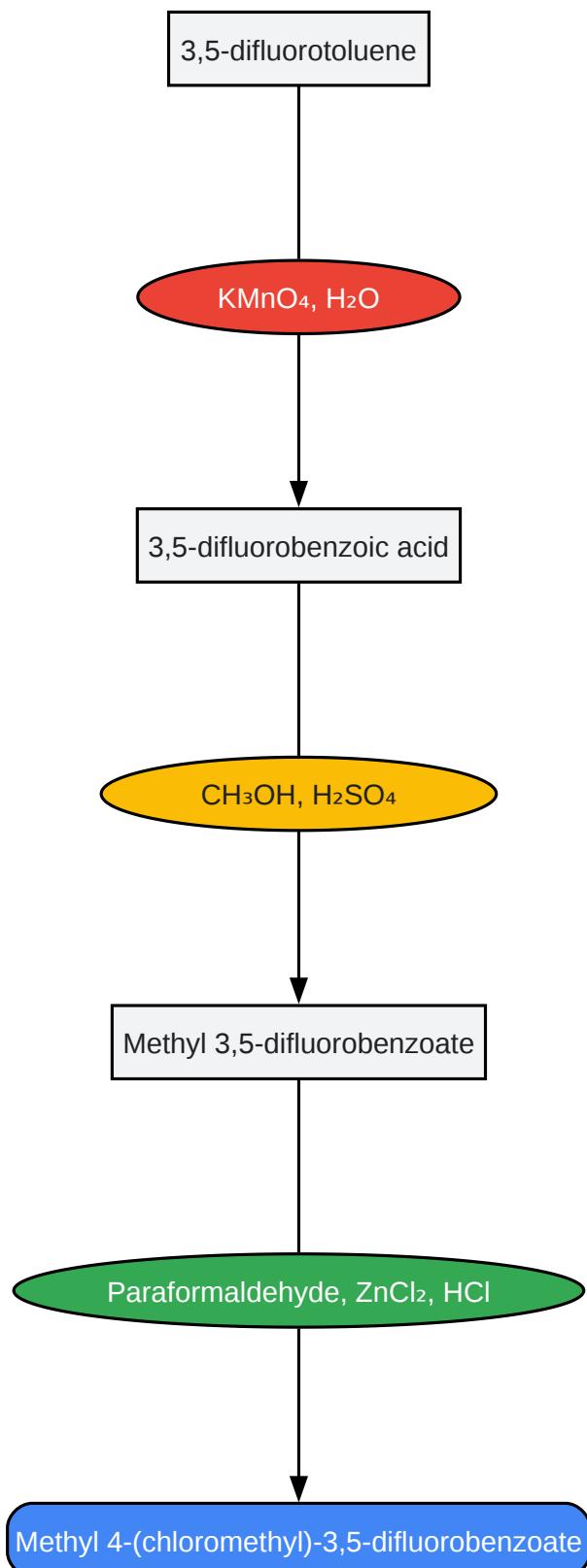
2.2. Experimental Protocol: Analytical Characterization

The identity and purity of the synthesized **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** would be confirmed using standard analytical techniques for halogenated organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the number and environment of protons. Expected signals would correspond to the methoxy group, the chloromethyl group, and the aromatic protons.
 - ^{13}C NMR: To identify all unique carbon atoms in the molecule.
 - ^{19}F NMR: To confirm the presence and environment of the fluorine atoms.
- Mass Spectrometry (MS):
 - A high-resolution mass spectrometer (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) should be observable.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - This technique is suitable for assessing the purity of the compound and identifying any volatile impurities or byproducts from the synthesis. The sample would be dissolved in a suitable solvent and injected into the GC-MS system.
- High-Performance Liquid Chromatography (HPLC):
 - HPLC using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed to determine the purity of the final product with high accuracy.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route described in the experimental protocols.

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References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [prepchem.com](https://www.prepchem.com) [prepchem.com]
- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 4. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]
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